molecular formula C22H30N2O4 B2713066 N'-(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl)furan-2-carbohydrazide CAS No. 333755-70-7

N'-(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl)furan-2-carbohydrazide

Cat. No.: B2713066
CAS No.: 333755-70-7
M. Wt: 386.492
InChI Key: QMCQTCFNFZDTAB-UHFFFAOYSA-N
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Description

“N’-(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl)furan-2-carbohydrazide” is a complex organic compound. It is related to “N,N′-Bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionyl) hydrazide”, which is mentioned in the context of food packaging additives .


Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, the synthesis of “Methyl 3- (3,5-di-tert-butyl-4-hydroxyphenyl)propionate”, an antioxidant and raw material of antioxidant 1010 and 1076, was improved using KOH as a catalyst . The reaction conditions included a material ratio of n (2,6-di-tert-butyl-phenol): (methyl acrylate)=1:1.1, dropping temperature 110 ℃, dropping for 1.5h, reaction temperature 130 ℃ for 4h, after which the product was crystallized in methanol, filtered, and desiccated .

Scientific Research Applications

Production of Furan Derivatives from Biomass

Furan derivatives like 5-hydroxymethylfurfural (HMF) and furfural are obtained from the dehydration of biomass-derived carbohydrates. These compounds are sustainable substitutes for petroleum-based building blocks used in the production of fine chemicals and plastics. The study by Chheda, Román‐Leshkov, and Dumesic (2007) outlines the production of HMF and furfural by dehydration of fructose, glucose, and xylose using a biphasic reactor system, highlighting the potential of furan derivatives in renewable chemical platforms Chheda, Román‐Leshkov, & Dumesic, 2007.

Structural Characterization and Computational Studies

Kurnaz, Ataol, Batı, and Buyukgungor (2016) conducted XRD, FTIR, 1H NMR, 13C NMR, and UV spectroscopic and computational studies of [3-(hydroxyimino)butan-2-ylidene]furan-2′-carbohydrazide, providing detailed insights into the molecular structure and properties of such compounds. This research is essential for understanding the chemical behavior and potential applications of furan-based compounds in various scientific fields Kurnaz, Ataol, Batı, & Buyukgungor, 2016.

Catalytic Applications and Biomass Conversion

Research on the solvent effects on fructose dehydration to HMF in biphasic systems saturated with inorganic salts by Román‐Leshkov and Dumesic (2009) explores how furan derivatives, obtained from acid-catalyzed dehydration of carbohydrates, can serve as renewable chemical platforms. This study underscores the catalytic potential of furan derivatives in the efficient conversion of biomass to valuable chemicals Román‐Leshkov & Dumesic, 2009.

Biological Activity

Ahmed, Yousif, and Al-jeboori (2013) report on the synthesis, structural characterization, and biological activity of cobalt and cadmium complexes with Schiff-bases derived from furan carbohydrazides. Their findings indicate potential antimicrobial applications of furan-based compounds, offering a glimpse into the bioactive properties of these chemicals Ahmed, Yousif, & Al-jeboori, 2013.

Properties

IUPAC Name

N'-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4/c1-21(2,3)15-12-14(13-16(19(15)26)22(4,5)6)9-10-18(25)23-24-20(27)17-8-7-11-28-17/h7-8,11-13,26H,9-10H2,1-6H3,(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCQTCFNFZDTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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